EthoxycarbonylMethylzinc broMide
Overview
Description
EthoxycarbonylMethylzinc broMide is an organozinc compound with the molecular formula C4H7BrO2Zn and a molecular weight of 232.38 g/mol . It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds . This compound is known for its unique combination of properties that make it useful in various chemical reactions.
Preparation Methods
EthoxycarbonylMethylzinc broMide is typically prepared by reacting ethyl acetate with zinc bromide under controlled conditions . The reaction is carried out at low temperatures and in the absence of moisture to prevent the formation of unwanted by-products . The general reaction scheme is as follows:
Ethyl acetate+Zinc bromide→EthoxycarbonylMethylzinc broMide
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
EthoxycarbonylMethylzinc broMide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: It can add to carbonyl compounds to form new carbon-carbon bonds.
Coupling Reactions: It is used in cross-coupling reactions to form complex organic molecules.
Common reagents used in these reactions include halides, carbonyl compounds, and other electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
EthoxycarbonylMethylzinc broMide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: It is employed in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and other medicinal compounds.
Industry: It is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of EthoxycarbonylMethylzinc broMide involves its ability to act as a nucleophile in various chemical reactions. It can form bonds with electrophilic centers in other molecules, facilitating the formation of new chemical structures . The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
EthoxycarbonylMethylzinc broMide is similar to other organozinc compounds such as:
- Bromo (2-ethoxy-2-oxoethyl)zinc
- CarbethoxyMethyl zinc broMide
- 2-Ethoxy-2-oxoethylzinc bromide
What sets this compound apart is its unique combination of properties that make it particularly useful in the formation of carbon-carbon and carbon-heteroatom bonds .
Properties
IUPAC Name |
bromozinc(1+);ethyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O2.BrH.Zn/c1-3-6-4(2)5;;/h2-3H2,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDAASXALYXZSG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)[CH2-].[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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